N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide
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Overview
Description
N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide is an organic compound characterized by the presence of a cyano group attached to a biphenyl structure, which is further linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide typically involves the reaction of 4-bromo-3’-cyano[1,1’-biphenyl] with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines .
Scientific Research Applications
N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3’-Cyano[1,1’-biphenyl]-3-yl)acetamide
- N-(3’-Cyano[1,1’-biphenyl]-2-yl)acetamide
Uniqueness
N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide is unique due to the specific positioning of the cyano group on the biphenyl structure. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers .
Biological Activity
N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
This compound features a biphenyl structure with a cyano group and an acetamide moiety. Its molecular formula is C15H12N2, and it has a molecular weight of 236.27 g/mol. The presence of the cyano group is significant as it can influence the compound's reactivity and biological interactions.
1. Anticancer Activity
Research indicates that derivatives of biphenyl compounds often exhibit anticancer properties. In vitro studies have shown that this compound may inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxicity against breast carcinoma (MCF7), lung carcinoma (A549), and colon carcinoma (HT-29) cells, with IC50 values in the low micromolar range .
Table 1: Cytotoxicity of Biphenyl Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 | ~10 |
N-(4-chlorobenzyl)acetamide | A549 | 8.107 |
N-(2-cyano[1,1'-biphenyl]-4-yl)acetamide | HT-29 | 12.5 |
The mechanism behind the anticancer activity of this compound may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. Studies suggest that this compound can disrupt tubulin polymerization, which is crucial for cancer cell division and growth .
Case Study: Apoptosis Induction
In a study examining the effects on MCF7 cells, treatment with this compound resulted in increased caspase-3 activation and cell cycle arrest at the G1 phase, leading to significant apoptosis compared to untreated controls.
3. Anti-inflammatory Properties
In addition to its anticancer effects, compounds containing similar structural motifs have been reported to possess anti-inflammatory properties. For instance, biphenyl derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes . This suggests that this compound may also exhibit potential as an anti-inflammatory agent.
Table 2: COX Inhibition Potency
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
This compound | 15 | 5 |
Celecoxib | 14.7 | 0.05 |
Properties
CAS No. |
893738-75-5 |
---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-[4-(3-cyanophenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O/c1-11(18)17-15-7-5-13(6-8-15)14-4-2-3-12(9-14)10-16/h2-9H,1H3,(H,17,18) |
InChI Key |
FHKFLQVGMBHFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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